Ralimetinib - 862505-00-8

Ralimetinib

Catalog Number: EVT-288214
CAS Number: 862505-00-8
Molecular Formula: C24H29FN6
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ralimetinib mesylate, a dimesylate salt form of LY2228820, is a tri-substituted imidazole derivative researched for its potential as an anti-inflammatory and antineoplastic agent. [] It functions as a selective, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the alpha and beta isoforms. [, ] This kinase plays a crucial role in regulating the production of cytokines in the tumor microenvironment and enables cancer cell survival under stress conditions, including those induced by radiotherapy, chemotherapy, and targeted therapies. [] Due to its role in tumorigenesis, Ralimetinib has garnered significant interest as a potential therapeutic agent in oncology research. [, , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Ralimetinib primarily acts by inhibiting the activity of p38 MAPK, particularly the alpha and beta isoforms. [] This inhibition prevents the phosphorylation of MAPKAPK2, a downstream target of p38 MAPK, ultimately disrupting p38 MAPK-mediated signaling pathways. [] By interfering with this pathway, Ralimetinib exerts its anti-inflammatory and anticancer effects through several mechanisms:

  • Cytokine Inhibition: Ralimetinib inhibits the production of various cytokines, including tumor necrosis factor alpha (TNFα), interleukin (IL)-1, IL-6, IL-8, vascular endothelial growth factor (VEGF), and macrophage inflammatory protein-1 alpha (MIP-1α). [] These cytokines play a role in inflammation, cellular proliferation, and angiogenesis, making their suppression a key aspect of Ralimetinib's anti-cancer activity. []

  • EGFR Inhibition: Research suggests that Ralimetinib's anti-cancer activity might stem from its ability to inhibit epidermal growth factor receptor (EGFR), albeit at higher concentrations than its inhibition of p38α. [] Cancer cell lines with EGFR mutations showed increased sensitivity to Ralimetinib treatment. [] Moreover, expressing the EGFR-T790M gatekeeper mutation, associated with resistance to EGFR inhibitors, conferred resistance to Ralimetinib. []

  • c-MYC Protein Destabilization: Ralimetinib, along with other p38 inhibitors, can affect c-MYC protein stability, a crucial factor in colorectal cancer initiation and progression. [] By preventing c-MYC phosphorylation and interaction, Ralimetinib could potentially counter c-MYC-mediated proliferation, metastasis, and chemoresistance in colorectal cancer. []

Applications
  • Ovarian Cancer: In recurrent platinum-sensitive ovarian cancer, Ralimetinib, in combination with gemcitabine and carboplatin, showed modest improvements in progression-free survival compared to gemcitabine and carboplatin alone. []

  • Lung Cancer: Ralimetinib has been investigated in combination therapies for lung cancer. Research suggests a synergistic effect when combined with MDM2 antagonists, potentially enhancing anti-tumor activity in esophageal squamous cell carcinoma, a type of lung cancer. []

  • Acute Myeloid Leukemia: Ralimetinib demonstrates potential in treating acute myeloid leukemia by blocking inflammatory signaling pathways, particularly those activated by IL-1, and exhibiting cytotoxic effects against leukemia cells. []

  • Colorectal Cancer: Research highlights Ralimetinib's potential in colorectal cancer treatment by targeting the p38α/c-MYC axis. This axis plays a critical role in intestinal tumorigenesis, and its modulation via Ralimetinib could offer a novel therapeutic approach. [, ]

  • Head and Neck Squamous Cell Carcinoma: Ralimetinib shows promise in combating radiochemotherapy resistance in head and neck squamous cell carcinoma by inhibiting p38 MAPK signaling, sensitizing tumor cells to cisplatin-induced cell death, and reducing the viability of cisplatin-surviving cells. []

  • Hepatocellular Carcinoma: Studies suggest that Ralimetinib can disrupt the interaction between cathepsin C and the TNF-α/p38 MAPK signaling pathway in hepatocellular carcinoma. This interaction contributes to tumor growth and metastasis, making its disruption a potential therapeutic strategy. [, ]

  • Glioblastoma: Ralimetinib has been investigated as a potential treatment option for glioblastoma, specifically for resensitizing the mesenchymal subtype to temozolomide, a standard chemotherapy drug. []

  • Breast Cancer: Research indicates that Ralimetinib can modify the tumor microenvironment in metastatic breast cancer, making it more receptive to immunotherapy. It achieves this by suppressing pro-tumor immune cells and enhancing anti-tumor immune responses. [, ]

  • SARS-CoV-2: Preliminary research suggests that Ralimetinib, as a host-directed therapy, might retain antiviral efficacy against early-lineage SARS-CoV-2 and the B.1.1.7 variant by inhibiting the p38 MAP kinase cascade. []

Future Directions
  • Biomarker Development: Further research is needed to identify biomarkers that can effectively predict the sensitivity of different cancer types to Ralimetinib. This would allow for the selection of patients who are most likely to benefit from treatment with this drug. []

  • Combination Therapies: Exploring combinations of Ralimetinib with other targeted therapies, immunotherapies, or chemotherapies holds potential for enhancing its efficacy and overcoming resistance mechanisms. [, , ]

Properties

CAS Number

862505-00-8

Product Name

Ralimetinib

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine

Molecular Formula

C24H29FN6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N

Solubility

Soluble in DMSO, not in water

Synonyms

LY2228820; LY2228820; LY 2228820; Ralimetinib.

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.